molecular formula C8H8O4S B1427291 Dimethyl thiophene-3,4-dicarboxylate CAS No. 4282-35-3

Dimethyl thiophene-3,4-dicarboxylate

Cat. No. B1427291
CAS RN: 4282-35-3
M. Wt: 200.21 g/mol
InChI Key: MEPFISOQOOJNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl thiophene-3,4-dicarboxylate is a useful reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems . It is a sulfur-containing heterocyclic building block .


Synthesis Analysis

The synthesis of Dimethyl thiophene-3,4-dicarboxylate involves multistep synthetic routes. The dihydropyridine derivative compounds of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB), diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF), and diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP) were synthesized using the Hantzsch reaction .


Molecular Structure Analysis

The molecular structure of Dimethyl thiophene-3,4-dicarboxylate is represented by the formula C8H8O4S . The InChI code is 1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Dimethyl thiophene-3,4-dicarboxylate is a reactant in Curtius-like rearrangement reactions . It has been reported to be formed during the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate .


Physical And Chemical Properties Analysis

Dimethyl thiophene-3,4-dicarboxylate has a molecular weight of 200.21 . It is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Dimethyl thiophene derivatives, including dimethyl thiophene-3,4-dicarboxylate, have been synthesized and analyzed for their solid-state structures. These compounds demonstrate interesting conformations and electrostatic interactions, which are key in understanding their chemical behavior (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Precursor for Synthesis of Polymers

  • Dimethyl thiophene-3,4-dicarboxylate serves as a precursor for synthesizing benzo[1,2-b:4,5-b′]dithiophene (BDT) and Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. These derivatives are crucial in creating donor–acceptor conjugated polymers, particularly for organic photovoltaic applications (Kadam, Patel, & Zade, 2016).

Selective Esterification Studies

  • Research has shown selective esterification of thiophene derivatives synthesized from dimethyl thiophene dicarboxylates. Such selectivity in chemical reactions is vital for developing specific chemical compounds for various applications (Zhang, Wu, Wang, Zuo, & Shen, 2014).

Amphiphilic Surfactant Development

  • Studies have explored the synthesis of thiophene amphiphilic surfactants, which are important for their potential applications in material science and biochemistry (Yi, 2006).

Metal-Organic Framework Functionalization

  • Dimethyl thiophene dicarboxylate derivatives have been used to functionalize lanthanide-based metal-organic frameworks. These frameworks exhibit unique properties like gas adsorption, sensing abilities, and magnetic characteristics, valuable in materials science (Wang et al., 2016).

Novel Synthesis Methods

  • Researchers have developed novel methods for synthesizing various thiophene derivatives, including those using dimethyl thiophene dicarboxylates. These methods contribute to the efficient production of complex organic molecules (Sahu et al., 2015).

Safety And Hazards

When handling Dimethyl thiophene-3,4-dicarboxylate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Dimethyl thiophene-3,4-dicarboxylate has potential applications in the field of organic electronics materials . It has been used in the synthesis of new rare-earth metal–organic frameworks, which show great potential to be used as an excellent bio-based packaging material in the future .

properties

IUPAC Name

dimethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPFISOQOOJNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729204
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl thiophene-3,4-dicarboxylate

CAS RN

4282-35-3
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl thiophene-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl thiophene-3,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl thiophene-3,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl thiophene-3,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl thiophene-3,4-dicarboxylate
Reactant of Route 6
Dimethyl thiophene-3,4-dicarboxylate

Citations

For This Compound
9
Citations
VS Kadam, AL Patel, SS Zade - Tetrahedron Letters, 2016 - Elsevier
An efficient route was developed to synthesize dimethyl thiophene-3,4-dicarboxylate from maleic anhydride. Dimethyl thiophene-3,4-dicarboxylate was used as a single precursor for …
Number of citations: 5 www.sciencedirect.com
L Chen, X Shen, Y Chen - Chinese Journal of Chemistry, 2012 - Wiley Online Library
A novel D‐A alternative conjugated polymer PBDTDMCT containing benzo[1,2‐b:4,5‐b′]dithiophene (BDT) and dimethyl thiophene‐3,4‐dicarboxylate (DMCT), was designed and …
Number of citations: 24 onlinelibrary.wiley.com
DD Hawker, RB Silverman - Bioorganic & medicinal chemistry, 2012 - Elsevier
Two principal neurotransmitters are involved in the regulation of mammalian neuronal activity, namely, γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, and l-glutamic acid, …
Number of citations: 37 www.sciencedirect.com
VS Kadam - 2020 - search.proquest.com
I would like to sincerely acknowledge the several people for their valuable help during my research work. First of them is my research guide Dr. Arun L. Patel, Associate professor, …
Number of citations: 0 search.proquest.com
KM Lu, WM Li, PY Lin, KT Liu… - Advanced Synthesis & …, 2017 - Wiley Online Library
Different from the traditional multi‐step synthesis, a chemoselective direct C–H arylation is reported for the single‐step synthesis of various useful π–acceptor–π (π–A–π) type building …
Number of citations: 10 onlinelibrary.wiley.com
MM Greenberg - 1988 - search.proquest.com
3, 4-Dimethylenethiophene (1), and 3, 4-dimethylenefuran (2) $\sp {6, 7} $ have been generated thermally and photochemically from 1, 4-dihydro-thieno (3, 4-d) pyridazine (51), and 1, 4…
Number of citations: 4 search.proquest.com
TJ Lu, PH Lin, KM Lee, CY Liu - European Journal of Organic …, 2017 - Wiley Online Library
A Pd‐catalyzed C–H (hetero)arylation methodology has been optimized for the efficient synthesis of various useful end‐capping groups that are widely applied in small‐molecule …
B Bieszczad, D Garbicz, D Trzybiński, MK Dudek… - Molecules, 2020 - mdpi.com
Unsymmetrically N-substituted and N,N’-disubstituted 5,12-dihydrodibenzo [b,f][1,4]diazocine-6,11-diones were synthesized in the new protocol. The desired modifications of the …
Number of citations: 6 www.mdpi.com
D Tracey - 1989 - search.proquest.com
The thesis described a study of the cyclotrinierisation of a series of monoacetylenes using the complexes InRhL2 (In= indenyl; L= 1/2 COD, C 2 H 4 or PPh 3) as catalysts. From analysis …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.